2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride
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Overview
Description
2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring substituted with two 4-chlorophenyl groups and a cyano group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride typically involves the reaction of 4-chlorobenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The resulting product is then treated with hydrochloric acid to obtain the chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the cyano group or the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its cyano and chlorophenyl groups contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
2,3-Bis(4-chlorophenyl)-2H-tetrazol-3-ium chloride: Lacks the cyano group, leading to different reactivity and applications.
2,3-Bis(4-fluorophenyl)-5-cyano-2H-tetrazol-3-ium chloride: Substitution of chlorine with fluorine alters the compound’s electronic properties and reactivity.
2,3-Bis(4-chlorophenyl)-5-methyl-2H-tetrazol-3-ium chloride:
Uniqueness: 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride stands out due to its combination of cyano and chlorophenyl groups, which impart unique electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
2,3-bis(4-chlorophenyl)tetrazol-2-ium-5-carbonitrile;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N5.ClH/c15-10-1-5-12(6-2-10)20-18-14(9-17)19-21(20)13-7-3-11(16)4-8-13;/h1-8H;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXNDJINBHGPG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C#N)Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704519 |
Source
|
Record name | 2,3-Bis(4-chlorophenyl)-5-cyano-2H-tetrazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123431-15-2 |
Source
|
Record name | 2,3-Bis(4-chlorophenyl)-5-cyano-2H-tetrazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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